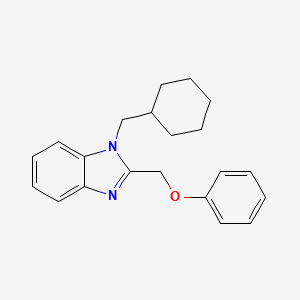![molecular formula C19H17NO4 B4185762 Methyl 2-[3-(2-phenoxyacetyl)indol-1-yl]acetate](/img/structure/B4185762.png)
Methyl 2-[3-(2-phenoxyacetyl)indol-1-yl]acetate
概要
説明
Methyl [3-(phenoxyacetyl)-1H-indol-1-yl]acetate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(2-phenoxyacetyl)indol-1-yl]acetate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Phenoxyacetyl Group: The phenoxyacetyl group can be introduced through an acylation reaction.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
Methyl [3-(phenoxyacetyl)-1H-indol-1-yl]acetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
Methyl [3-(phenoxyacetyl)-1H-indol-1-yl]acetate has several scientific research applications, including:
作用機序
The mechanism of action of Methyl 2-[3-(2-phenoxyacetyl)indol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects . Additionally, the phenoxyacetyl group may enhance its binding affinity to specific targets, increasing its potency .
類似化合物との比較
Similar Compounds
Methyl [3-(phenylacetyl)-1H-indol-1-yl]acetate: Similar structure but lacks the phenoxy group, which may result in different biological activities.
Ethyl [3-(phenoxyacetyl)-1H-indol-1-yl]acetate: Similar structure but with an ethyl ester group instead of a methyl ester group, which may affect its solubility and reactivity
Uniqueness
Methyl [3-(phenoxyacetyl)-1H-indol-1-yl]acetate is unique due to the presence of both the phenoxyacetyl group and the indole core, which together contribute to its diverse biological activities and potential therapeutic applications. The combination of these functional groups enhances its chemical reactivity and binding affinity to various molecular targets, making it a valuable compound for scientific research and industrial applications .
特性
IUPAC Name |
methyl 2-[3-(2-phenoxyacetyl)indol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-23-19(22)12-20-11-16(15-9-5-6-10-17(15)20)18(21)13-24-14-7-3-2-4-8-14/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPONISKHOQGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-diphenylacetamide](/img/structure/B4185688.png)
![2-[(4-CYCLOHEXYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE](/img/structure/B4185694.png)
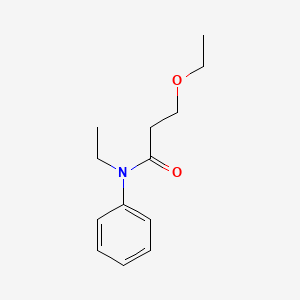
![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-nitrophenyl)hydrazino]-2,5-pyrrolidinedione](/img/structure/B4185713.png)
![3-iodo-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4185719.png)
![1-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B4185722.png)
![N-{3-[(ANILINOCARBOTHIOYL)AMINO]-1-ETHYLPROPYL}-N'-PHENYLTHIOUREA](/img/structure/B4185727.png)
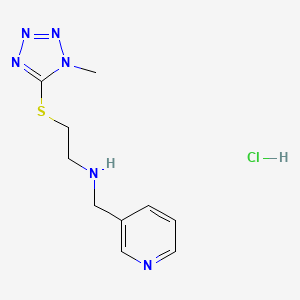
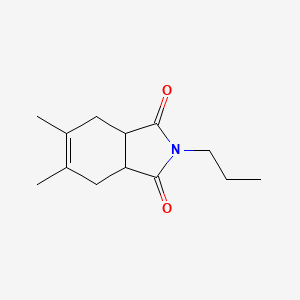
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B4185743.png)
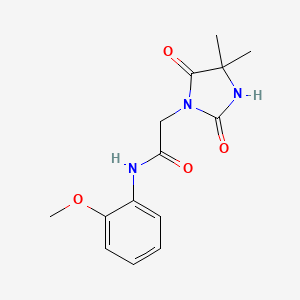
![2-{[(4-ethoxyphenyl)carbonyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B4185760.png)
![1-{1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B4185767.png)
